Peroxymonosulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

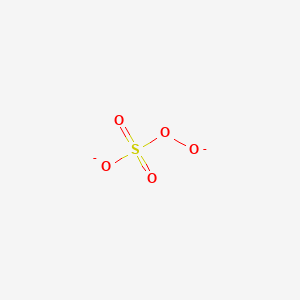

Peroxysulfate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a peroxysulfate(1-).

Applications De Recherche Scientifique

Environmental Remediation

1.1 Water Treatment

PMS is widely utilized in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. Its ability to generate reactive oxygen species (ROS) makes it effective for breaking down contaminants such as dyes, pharmaceuticals, and pesticides.

- Mechanism of Action : PMS can be activated through various catalysts, including carbon-based materials and metal oxides, to produce sulfate radicals (⋅SO4−) and hydroxyl radicals (⋅OH), which are highly reactive and facilitate the degradation of organic pollutants .

- Case Study: Carbon-Based Catalysts : Research has demonstrated that carbon-based materials, such as nitrogen-doped carbon catalysts, can effectively activate PMS for the degradation of persistent organic pollutants. The study identified active sites and intermediates involved in the activation mechanism, providing insights into optimizing catalyst design for enhanced performance .

| Catalyst Type | Pollutant | Degradation Efficiency (%) | Activation Method |

|---|---|---|---|

| Nitrogen-Doped Carbon | Rhodamine B | 98.5 | Heterogeneous catalysis |

| Magnesium Oxide | Methylene Blue | 95 | Heat activation |

| Cobalt Spinel | Acid Orange | 96.27 | Heterogeneous activation |

1.2 Soil Remediation

PMS is also employed in soil remediation techniques, particularly for in situ chemical oxidation (ISCO). It effectively oxidizes contaminants in groundwater and soil matrices.

- Effectiveness : Studies have shown that PMS can significantly improve the degradation rates of various organic contaminants in soil environments when combined with heat or other activating agents .

Organic Synthesis

2.1 Synthesis of Organic Compounds

PMS serves as an oxidizing agent in organic synthesis, facilitating reactions that require mild oxidative conditions.

- Example Reaction : The synthesis of thiazole derivatives has been successfully achieved using PMS as an oxidant in the presence of specific catalysts, yielding high product yields efficiently .

Industrial Applications

3.1 Textile Industry

In the textile industry, PMS is used for bleaching processes and dye removal due to its strong oxidative properties.

- Benefits : The use of PMS allows for effective removal of color from wastewater without generating harmful by-products compared to traditional bleaching agents .

Challenges and Future Directions

Despite its numerous applications, the use of PMS faces challenges such as cost-effectiveness and the need for efficient activation methods. Future research is focused on:

Propriétés

Numéro CAS |

22047-43-4 |

|---|---|

Formule moléculaire |

O5S-2 |

Poids moléculaire |

112.06 g/mol |

Nom IUPAC |

oxido sulfate |

InChI |

InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4)/p-2 |

Clé InChI |

FHHJDRFHHWUPDG-UHFFFAOYSA-L |

SMILES |

[O-]OS(=O)(=O)[O-] |

SMILES canonique |

[O-]OS(=O)(=O)[O-] |

Key on ui other cas no. |

22047-43-4 |

Synonymes |

peroxymonosulfate peroxymonosulfate ion(1-) potassium peroxymonosulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.